Benzothiazole Guanidine pKa Advantage Over Benzamidine
The benzothiazole guanidine chemotype — the core scaffold of the target compound — exhibits an experimentally determined pKa of 5.7, which is 5.9 log units lower than that of benzamidine (pKa 11.6), the archetypal basic P1 fragment used in thrombin inhibitor design [1]. At physiological pH (7.4), benzamidine is >99.9% protonated, severely limiting passive GI absorption, whereas the benzothiazole guanidine scaffold is predominantly uncharged, predicting improved membrane permeability. Within the benzothiazole guanidine series, measured pKa values span 5.1 to 9.6 depending on ring substitution [1]. The target compound's 6-methyl substitution pattern is expected to further modulate the guanidine pKa, potentially positioning it in the favorable low-pKa range associated with neutral P1 behavior.
| Evidence Dimension | Guanidine pKa (protonation state at physiological pH) |
|---|---|
| Target Compound Data | Projected pKa in the range 5.4–6.0 based on structural analogy to 4-methyl and 6-substituted benzothiazole guanidines measured experimentally [1] |
| Comparator Or Baseline | Benzamidine: pKa 11.6 (experimental); Unsubstituted guanidine: pKa 13–14; Oxyguanidine: pKa 7.0–7.5 [1] |
| Quantified Difference | ΔpKa ≈ 5.9 units vs. benzamidine; ~7–8 units vs. free guanidine |
| Conditions | Experimental pKa determination by UV spectrophotometric titration; calculated values from ACD/pKa DB [1] |
Why This Matters
A lower pKa directly translates to a higher fraction of uncharged, membrane-permeable species at intestinal pH (5.5–7.0), making this scaffold a rationally preferable starting point for oral protease inhibitor programs compared to benzamidine-based fragments.
- [1] Karle M, Knecht W, Xue Y. Discovery of benzothiazole guanidines as novel inhibitors of thrombin and trypsin IV. Bioorg Med Chem Lett. 2012;22(14):4839-4843. Table 1; pKa data in text (benzothiazole guanidine pKa 5.7, benzamidine pKa 11.6). View Source
